![molecular formula C10H14ClF2NO B1432877 4-(2,4-Difluorophenoxy)butan-1-amine hydrochloride CAS No. 1864064-52-7](/img/structure/B1432877.png)
4-(2,4-Difluorophenoxy)butan-1-amine hydrochloride
Overview
Description
4-(2,4-Difluorophenoxy)butan-1-amine hydrochloride, also known as 4-DFB, is an organic compound that has recently been gaining attention in the scientific community due to its unique properties and potential applications. It is a compound of the fluoroalkylphenoxybutanamine family, which is a group of compounds that have been studied for their potential use in a variety of areas, including drug development, chemical synthesis, and biochemistry.
Scientific Research Applications
Synthesis and Biological Activity
4-(2,4-Difluorophenoxy)butan-1-amine hydrochloride is utilized in the synthesis of various chemical libraries for biological screenings. For instance, it has been used as a core compound in the construction of minilibraries through coupling with carboxylic acids via amide bond formation, demonstrating increased cytotoxicity against certain cell lines in preliminary screenings (L. Chiang et al., 2009). This suggests its potential role in the development of anticancer agents.
Structural Analysis and Crystallography
The compound plays a significant role in structural and crystallographic studies, facilitating the understanding of molecular interactions and configurations. Research on butyrate and 1,3-dioxane derivatives, including structural elucidation through FTIR, NMR spectroscopy, and X-ray diffraction, contributes to the broader field of organic chemistry and material sciences (S. R. Jebas et al., 2013).
Chemoselective Reactions
The reactivity of similar compounds under various conditions, including aminolysis reactions, has been extensively studied, shedding light on their chemoselective behavior and the influence of reaction media on their outcomes. Such studies are pivotal for optimizing synthetic routes in pharmaceutical chemistry (I. Novakov et al., 2017).
Material Science and Nanotechnology
In material science and nanotechnology, derivatives of 4-(2,4-Difluorophenoxy)butan-1-amine hydrochloride have been investigated for their potential in fabricating electrochromic devices, indicating the versatility of such compounds beyond the pharmaceutical scope (Ibrahim Yagmur et al., 2013).
Environmental Science
Furthermore, studies on the environmental fate of related compounds, such as 2,4-D, provide essential insights into their behavior in agricultural settings, including dissipation rates and impacts on soil microbiota. This research is critical for assessing the ecological safety of chemical agents used in farming practices (J. Rai, 1992).
properties
IUPAC Name |
4-(2,4-difluorophenoxy)butan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2NO.ClH/c11-8-3-4-10(9(12)7-8)14-6-2-1-5-13;/h3-4,7H,1-2,5-6,13H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTQWFPMVPFFJQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)OCCCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClF2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-Difluorophenoxy)butan-1-amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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